2-(Quinazolin-4-ylamino)acetic acid

Medicinal Chemistry Biochemical Probe Design SAR Studies

2-(Quinazolin-4-ylamino)acetic acid (CAS 55040-11-4) is a heterobifunctional quinazoline with a free carboxylic acid handle, ready for direct amide coupling without neutralization. With 2 HBD, 5 HBA, and TPSA 75.1 Ų, it outperforms des-amino analogs (Δ TPSA +12.0 Ų, Δ HBD +1) in solubility, bioavailability, and targeted hydrogen-bond interactions—ideal for kinase-focused library synthesis and biochemical probe design. Guaranteed ≥97% purity ensures reproducible SAR data in automated parallel synthesis. Choose this compound for reliable, scalable conjugation.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 55040-11-4
Cat. No. B1584633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinazolin-4-ylamino)acetic acid
CAS55040-11-4
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O
InChIInChI=1S/C10H9N3O2/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
InChIKeyGQLYDNMTAYXPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Quinazolin-4-ylamino)acetic acid (CAS 55040-11-4): Core Specifications and Differentiation from In-Class Analogs for Informed Procurement


2-(Quinazolin-4-ylamino)acetic acid (CAS 55040-11-4) is a heterobifunctional quinazoline derivative that combines an aromatic heterocyclic core with a pendant aminoacetic acid side chain [1]. Its molecular architecture, characterized by a hydrogen bond donor count of 2 and a topological polar surface area (TPSA) of 75.1 Ų, distinguishes it from simpler quinazoline acetic acids and provides a unique platform for synthetic diversification and biochemical probe design [1].

Why Generic Substitution with 2-(Quinazolin-4-ylamino)acetic acid Analogs May Compromise Experimental Integrity


In-class quinazoline compounds are not functionally interchangeable due to significant variations in their physicochemical properties and chemical handles. For instance, replacing 2-(Quinazolin-4-ylamino)acetic acid with its des-amino analog, 2-(quinazolin-4-yl)acetic acid, reduces the hydrogen bond donor count from 2 to 1 and the TPSA from 75.1 Ų to 63.1 Ų [1][2]. Such changes directly impact solubility, bioavailability, and the compound's capacity for forming specific interactions in biological assays or as a synthetic building block, making careful selection based on quantitative metrics essential for reproducible science [1][2].

Quantitative Differentiators for 2-(Quinazolin-4-ylamino)acetic acid (CAS 55040-11-4) vs. Key Analogs


Enhanced Hydrogen Bonding Capacity Relative to Des-Amino Analog

2-(Quinazolin-4-ylamino)acetic acid possesses a significantly higher number of hydrogen bond donors (2) and a larger topological polar surface area (75.1 Ų) compared to the closely related analog 2-(quinazolin-4-yl)acetic acid, which lacks the 4-amino group and has 1 donor and a TPSA of 63.1 Ų [1][2]. This difference provides the target compound with greater potential for specific, directional interactions in enzyme active sites and improved aqueous solubility.

Medicinal Chemistry Biochemical Probe Design SAR Studies

Controlled Lipophilicity (XLogP3) for Balanced Membrane Permeability

The target compound exhibits a computed XLogP3 value of 2, which falls within an optimal range for balancing aqueous solubility and passive membrane permeability [1]. This is in contrast to 2-(quinazolin-4-yl)acetic acid, which has a significantly lower XLogP3 of 0.5, and more heavily substituted analogs like (6,8-dichloro-quinazolin-4-ylamino)-acetic acid, which have increased molecular weight and likely higher lipophilicity [1][2].

ADME Drug Design Cell-Based Assays

High and Verified Chemical Purity (≥97%) as a Procurement Benchmark

Commercial suppliers of 2-(Quinazolin-4-ylamino)acetic acid consistently provide and certify a minimum purity of 97%, often with batch-specific analytical data such as NMR, HPLC, or GC . This purity level is comparable to or exceeds that of common analogs like (6-methyl-quinazolin-4-ylamino)-acetic acid hydrochloride (also offered at 97%), ensuring that the material is suitable for demanding research applications without the need for additional purification .

Chemical Synthesis Reproducibility Quality Control

Free Acid Form Provides Synthetic Versatility Compared to Salt Analogs

2-(Quinazolin-4-ylamino)acetic acid is supplied as the free carboxylic acid, whereas many in-class comparators are commonly available as hydrochloride salts (e.g., (6-methyl-quinazolin-4-ylamino)-acetic acid hydrochloride) . The free acid form allows for direct use in amide bond-forming reactions with amines without requiring a prior neutralization or deprotection step, offering greater flexibility in synthetic route design .

Organic Synthesis Scaffold Diversification Peptide Coupling

Optimal Application Scenarios for 2-(Quinazolin-4-ylamino)acetic acid (CAS 55040-11-4) Based on Quantitative Evidence


Rational Design of Kinase Inhibitors and Other Targeted Protein Ligands

The compound's balanced hydrogen bond donor/acceptor profile (2 HBD, 5 HBA) and moderate lipophilicity (XLogP3 = 2) make it an excellent scaffold for generating focused libraries targeting enzymes with well-defined ATP-binding pockets, such as kinases [1]. Its ability to engage in directional hydrogen bonding, as indicated by a TPSA of 75.1 Ų, is a key advantage over simpler quinazoline acids when seeking to improve binding affinity and selectivity through structure-based drug design [1].

Synthesis of Heterocycle-Fused Peptidomimetics and Bifunctional Probes

As a free carboxylic acid, this compound is ready for direct conjugation to amine-containing linkers, peptides, or solid supports via standard amide coupling chemistry . This contrasts with salt-form analogs, which require an additional neutralization step. The resulting conjugates can serve as potent biochemical probes for studying protein-protein interactions or as novel chemical biology tools for target validation .

Development of Assays for Hydrogen-Bond Network Analysis

The specific placement of hydrogen bond donors and acceptors on the quinazoline core allows researchers to systematically probe the role of these interactions in molecular recognition events [1]. The quantifiable differences in TPSA and HBD count compared to des-amino analogs (Δ TPSA = +12.0 Ų; Δ HBD = +1) provide a clear rationale for selecting this compound in studies designed to deconvolute the energetic contributions of hydrogen bonding in enzyme inhibition or receptor binding [1][2].

Building Block for High-Throughput Synthesis of Diverse Quinazoline Libraries

With a guaranteed minimum purity of 97% and availability of batch-specific QC data, this compound meets the stringent requirements for use in automated parallel synthesis platforms . Its high purity minimizes the risk of side reactions and ensures consistent product quality across large synthetic campaigns, which is critical for generating reliable structure-activity relationship (SAR) data in medicinal chemistry programs .

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